Product packaging for 4-Methyl-6-sulfanylpyrimidin-2-ol(Cat. No.:CAS No. 638-13-1)

4-Methyl-6-sulfanylpyrimidin-2-ol

Cat. No.: B372083
CAS No.: 638-13-1
M. Wt: 142.18g/mol
InChI Key: LJRQBNQXRFQZGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methyl-6-sulfanylpyrimidin-2-ol (CAS 638-13-1) is a chemical compound with the molecular formula C5H6N2OS and an average molecular weight of 142.18 g/mol . This pyrimidone derivative is characterized by a pyrimidine ring, a six-membered aromatic structure with nitrogen atoms, which bears both ketone and thiol functional groups . The compound has a predicted density of approximately 1.36 g/cm³ and a high boiling point, around 387.8°C at 760 mmHg, indicating significant thermal stability . As a building block in organic and medicinal chemistry, its structure offers sites for further chemical modification, making it a valuable scaffold for the synthesis of more complex molecules, such as the related 5-benzyl-6-methyl-2-sulfanylpyrimidin-4-ol . Researchers should note that this compound is intended for Research Use Only and is not for human or veterinary diagnostic or therapeutic applications. Handling should be performed by qualified professionals in a controlled laboratory setting. The compound is predicted to have 2 hydrogen bond donors and 2 hydrogen bond acceptors . It is incompatible with strong oxidizing agents . Appropriate personal protective equipment should be worn, and users should consult the Safety Data Sheet for detailed hazard and handling information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6N2OS B372083 4-Methyl-6-sulfanylpyrimidin-2-ol CAS No. 638-13-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methyl-4-sulfanylidene-1H-pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2OS/c1-3-2-4(9)7-5(8)6-3/h2H,1H3,(H2,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJRQBNQXRFQZGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=S)NC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for 4-Methyl-6-sulfanylpyrimidin-2-ol and Analogues

The formation of the core pyrimidine (B1678525) ring is a cornerstone of organic synthesis, with numerous established methods that can be adapted for specific substitution patterns.

The fundamental approach to pyrimidine synthesis involves the condensation and cyclization of fragments that together form the heterocyclic ring. A common strategy is the reaction of a compound containing an N-C-N unit, such as urea (B33335) or thiourea (B124793), with a 1,3-dicarbonyl compound or its equivalent. For instance, the synthesis of 2-thio-6-methyluracil, a key precursor, is achieved by reacting thiourea with ethyl acetoacetate (B1235776) in the presence of a base like sodium methoxide. orgsyn.org

Recent advancements have introduced catalyzed versions of these cyclizations. Copper-catalyzed reactions of ketones with nitriles provide a general and economical route to diversely functionalized pyrimidines under basic conditions. researchgate.net This method proceeds through a pathway where nitriles act as electrophiles, followed by consecutive C-C and C-N bond formations. researchgate.net Furthermore, iridium-pincer complexes have been shown to catalyze the multicomponent synthesis of pyrimidines from amidines and alcohols through a sequence of condensation and dehydrogenation steps. organic-chemistry.org

Table 1: Examples of Cyclization Reactions for Pyrimidine Synthesis

ReactantsCatalyst/ConditionsProduct TypeReference
Thiourea, Ethyl acetoacetateSodium methoxide, Methanol2-Thio-6-methyluracil orgsyn.org
Ketones, NitrilesCopper catalyst, BaseFunctionalized Pyrimidines researchgate.net
Amidines, AlcoholsIridium-pincer complexSubstituted Pyrimidines organic-chemistry.org

Desulfurization is a critical reaction for converting thiopyrimidines into their corresponding pyrimidinone or pyrimidine analogues. A classic and effective method involves the use of Raney nickel. For example, 2-thio-6-methyluracil can be converted to 4-methyl-6-hydroxypyrimidine by heating with a Raney nickel catalyst in aqueous ammonia. orgsyn.org

Another common reagent for desulfurization is chloroacetic acid, which has been historically used to hydrolyze the thiol group of 2-mercaptopyrimidines. rsc.org However, the stability of the resulting intermediate can be influenced by other substituents on the pyrimidine ring. rsc.org More modern methods include the use of oxidizing agents. Dimethyldioxirane, for example, has been shown to be an efficient reagent for the desulfurization of thiopyrimidine and thiopurine nucleosides. researchgate.net Similarly, trans-2-(phenylsulfonyl)-3-phenyloxaziridine is effective for converting 2-thiopyrimidine nucleosides into their 4-pyrimidinone counterparts. scirp.org

Table 2: Desulfurization Reagents for Thiopyrimidines

ReagentSubstrate ExampleProduct ExampleReference
Raney Nickel2-Thio-6-methyluracil4-Methyl-6-hydroxypyrimidine orgsyn.org
Chloroacetic Acid4-Amino-2-mercaptopyrimidine4-Amino-2-(carboxymethylthio)pyrimidine rsc.org
Dimethyldioxirane2′,3′,5′-tri-O-acetyl-4(3H)thiouridineDesulfurized nucleosides researchgate.net

Multicomponent reactions (MCRs) have emerged as powerful and efficient tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more reactants. researchgate.net This approach aligns with the principles of green chemistry by minimizing steps and waste. researchgate.net Various MCRs have been developed for the synthesis of pyrimidine and fused-pyrimidine derivatives. researchgate.netrsc.org

One such strategy involves a one-pot tandem reaction that combines the Glaser coupling of an alkyne with subsequent addition-heterocyclization-oxidation reactions involving guanidine (B92328) and other reagents to produce pyrimidines. acs.org Another well-known MCR is the Biginelli reaction, which condenses an aldehyde, a β-ketoester, and urea or thiourea to form dihydropyrimidinones, which can be further modified. The Knoevenagel condensation is often the initiating step in MCRs that lead to substituted pyridines and pyrimidines. bohrium.comscirp.org These reactions offer high atom economy and often proceed under mild conditions, sometimes even in aqueous media. scirp.orgacs.org

Precursor Synthesis and Functional Group Interconversions

The synthesis of specifically substituted pyrimidines like this compound often requires the preparation of key intermediates and subsequent manipulation of their functional groups.

The synthesis of the target compound logically proceeds from precursors that already contain the pyrimidine core. A crucial intermediate is 6-methyl-2-methylsulfanylpyrimidin-4(3H)-one. This compound can be chlorinated using agents like phosphorus pentachloride to yield 4-chloro-6-methyl-2-methylsulfanylpyrimidine. researchgate.net This chlorinated intermediate is highly reactive towards nucleophiles, making it a valuable precursor for introducing various functionalities at the 4-position of the pyrimidine ring.

Another fundamental precursor is 2-thio-6-methyluracil, also known as 6-methyl-2-thiouracil. Its synthesis is straightforward, involving the cyclocondensation of thiourea and ethyl acetoacetate under basic conditions, yielding a product that is often pure enough for subsequent reactions without extensive purification. orgsyn.org

Functional group interconversion is a key strategy for arriving at the final desired structure. The introduction of the sulfanyl (B85325) group at the 6-position of the pyrimidine ring can be achieved through nucleophilic substitution. A pyrimidine with a suitable leaving group at the 6-position, such as a chloro group, can be reacted with a thiolating agent like sodium hydrosulfide.

Derivatization can also involve modifying existing functional groups. For instance, the thiol group of a thiopyrimidine can be alkylated to form a thioether. Ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate, an analogue, can be S-benzylated by reacting it with benzyl (B1604629) chloride in the presence of sodium hydroxide. mdpi.com Furthermore, pyrimidine derivatives can be modified for analytical purposes. Precolumn derivatization with reagents like 7-(diethylamino)-3-[4-((iodoacetyl) amino)phenyl]-4-methylcoumarin (DCIA) can improve the chromatographic and detection properties of pyrimidine compounds in HPLC analysis. jst.go.jp Another example involves using p-bromophenacyl bromide to derivatize hydrophilic pyrimidine agents, which significantly enhances their chromatographic behavior and sensitivity in LC-MS/MS analysis. nih.gov

Chemical Reactivity and Mechanistic Investigations

Electrophilic and Nucleophilic Reactions of the Pyrimidine (B1678525) Ring System

The pyrimidine ring is classified as a π-deficient heterocycle due to the presence of two electronegative nitrogen atoms. wikipedia.org This electron deficiency generally hinders electrophilic attack while making the ring susceptible to nucleophilic substitution, particularly at positions 2, 4, and 6. wikipedia.org However, the reactivity of the pyrimidine core in 4-Methyl-6-sulfanylpyrimidin-2-ol is significantly modified by its substituents. The hydroxyl (-OH) and sulfanyl (B85325) (-SH) groups are electron-donating, which helps to counteract the ring's inherent electron deficiency and activate it towards electrophilic substitution. wikipedia.org

Electrophilic Aromatic Substitution Reactions

Due to the π-deficient nature of the pyrimidine ring, electrophilic aromatic substitution (EAS) is generally less facile than for benzene. wikipedia.org The reaction is energetically unfavorable because it requires the formation of a high-energy cationic intermediate (a Wheland intermediate or sigma complex). However, the presence of activating, electron-donating groups like hydroxyl, amino, or sulfanyl moieties can sufficiently increase the ring's electron density to allow EAS to occur. wikipedia.org

For this compound, the combined electron-donating effects of the hydroxyl, sulfanyl, and methyl groups make the C-5 position the most electron-rich and, therefore, the primary site for electrophilic attack. wikipedia.orguoanbar.edu.iq Reactions such as halogenation, nitration, and nitrosation, which are difficult on unsubstituted pyrimidine, become feasible on such activated rings. wikipedia.org For instance, studies on similarly activated pyrimidines, like 2,4-diamino-6-hydroxypyrimidine, have demonstrated successful bromination at the C-5 position. evitachem.com

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Substituted Pyrimidines

Pyrimidine DerivativeActivating GroupsElectrophilePosition of SubstitutionReference(s)
Unsubstituted PyrimidineNoneVariousC-5 (under harsh conditions) wikipedia.org
2-Pyrimidone-OH (keto form)Nitrating agentsC-5 wikipedia.org
2,4-Diamino-6-hydroxypyrimidine-NH₂, -OHBromineC-5 evitachem.com
This compound-CH₃, -SH, -OHGeneral ElectrophilesC-5 (predicted) wikipedia.orguoanbar.edu.iq

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of electron-deficient aromatic systems like pyrimidine. This pathway is facilitated at the electron-poor C-2, C-4, and C-6 positions, provided a suitable leaving group is present. wikipedia.org For this compound, which lacks an inherent leaving group, SNAr would necessitate the chemical modification of one of its substituents.

A highly effective strategy involves the oxidation of the sulfanyl (-SH) group to a sulfonyl (-SO₂R) group. nih.gov The resulting sulfonyl moiety is an excellent leaving group, rendering the C-6 position exceptionally reactive towards nucleophilic attack. acs.orgnih.gov Studies have shown that 2-sulfonylpyrimidines are potent electrophiles for the arylation of thiols, such as cysteine, proceeding via an SNAr mechanism. acs.orgnih.gov The reactivity of sulfonylpyrimidines as leaving groups is markedly superior to that of corresponding 2-halo, 2-hydroxy, or 2-aminopyrimidines. acs.orgsoton.ac.uk

The mechanism of SNAr reactions on pyrimidines can proceed through two main pathways: a stepwise addition-elimination route or a concerted mechanism. The stepwise pathway involves the initial attack of the nucleophile to form a discrete, tetrahedral anionic intermediate known as a Meisenheimer complex. researchgate.netnumberanalytics.comudd.clnih.gov This intermediate is stabilized by the electron-withdrawing nitrogen atoms of the pyrimidine ring. nih.gov The subsequent departure of the leaving group restores the ring's aromaticity. numberanalytics.com Alternatively, recent computational and kinetic studies suggest that many SNAr reactions may proceed via a concerted mechanism, where the Meisenheimer complex represents a transition state rather than a stable intermediate. researchgate.net

Detailed Reaction Mechanisms and Reactive Intermediate Characterization

The reactivity of this compound is best understood through the mechanisms of its key transformations and the nature of the intermediates involved.

As previously mentioned, the SNAr mechanism is central to the reactivity of the pyrimidine ring when a leaving group is present. The formation of the Meisenheimer complex is a critical concept. This tetrahedral intermediate is stabilized by delocalization of the negative charge onto the electronegative nitrogen atoms of the pyrimidine ring. The stability of this complex can be influenced by solvent polarity and the electronic nature of other substituents on the ring. numberanalytics.comnih.gov Kinetic studies on related systems, such as 2-chloro-5-nitropyrimidine, have been used to probe the energetics of this pathway and to distinguish between stepwise and concerted mechanisms. udd.clnih.gov

For electrophilic aromatic substitution, the reaction proceeds via a cationic sigma complex (Wheland intermediate). The attack of an electrophile at the C-5 position creates a positive charge that is delocalized across the ring system. The electron-donating nature of the hydroxyl, sulfanyl, and methyl groups helps to stabilize this intermediate, lowering the activation energy for the reaction compared to unsubstituted pyrimidine.

The reduction of the pyrimidine ring follows a pathway involving the saturation of the C5-C6 double bond. In biological systems, this often involves a hydride transfer to one carbon and protonation at the other. umich.edu The enzymatic mechanism is highly specific, but chemical reductions can achieve similar outcomes. Following the initial reduction, the saturated ring may be susceptible to hydrolytic cleavage, as seen in pyrimidine catabolic pathways where the ring is opened between the N3 and C4 positions. oatext.com

The tautomeric equilibria of the molecule are fundamental to all its reaction mechanisms. The predominant tautomer under specific reaction conditions (pH, solvent) will determine the primary reaction pathway. For example, S-alkylation occurs on the thiol tautomer, whereas reactions at the ring nitrogens might be influenced by the position of the proton in the pyrimidinone system. researchgate.netresearchgate.net

Stereochemical Aspects of this compound Reactions

While this compound is an achiral molecule, its reactions can lead to the formation of chiral products through the creation of new stereocenters. The stereochemical outcome of such reactions is a critical aspect of its chemical investigations, particularly in the synthesis of complex molecules with defined three-dimensional structures.

Enantioselective and Diastereoselective Reactions

The pyrimidine ring can be a substrate for highly stereoselective transformations. A notable example in the broader class of pyrimidinols is the palladium-catalyzed asymmetric hydrogenation of 2-hydroxypyrimidines, which yields chiral cyclic ureas with excellent enantioselectivity. dicp.ac.cn This process demonstrates that the C=N double bond within the pyrimidine ring can be selectively reduced to create a new stereocenter. For this compound, a similar catalytic asymmetric hydrogenation across the C5-C6 bond could theoretically produce chiral tetrahydropyrimidine (B8763341) derivatives. The choice of chiral ligand is paramount in directing the stereochemical course of the reaction, as it creates a chiral environment around the metal catalyst, favoring the formation of one enantiomer over the other.

In such reactions, Brønsted acids often act as promoters, facilitating the hydrogenation by activating the substrate or accelerating tautomerization to a more reactive imine intermediate. dicp.ac.cn The table below summarizes results for the asymmetric hydrogenation of various 2-hydroxypyrimidines, illustrating the potential for achieving high stereocontrol.

Table 1: Palladium-Catalyzed Asymmetric Hydrogenation of Various 2-Hydroxypyrimidines

Substrate (1) Ligand Additive Yield (%) ee (%) dicp.ac.cn
4,6-Diphenyl-2-hydroxypyrimidine (R,S)-PPF-PtBu₂ (L4) PhCOOH >99 93
4-Phenyl-6-methyl-2-hydroxypyrimidine (R,S)-PPF-PtBu₂ (L4) PhCOOH >99 92
4-(4-Methoxyphenyl)-6-methyl-2-hydroxypyrimidine (R,S)-PPF-PtBu₂ (L4) PhCOOH >99 94

This table is based on data for analogous 2-hydroxypyrimidines to illustrate the principle of stereoselective reactions.

Furthermore, if this compound is modified to contain a pre-existing stereocenter, any subsequent reaction that creates a new stereocenter will lead to diastereomers. According to the principles of substrate stereochemical control, the existing chiral center will influence the approach of reagents, leading to a preferential formation of one diastereomer over the other. youtube.comyoutube.com This diastereoselectivity arises from the energetic difference between the transition states leading to the different diastereomeric products.

Analysis of Transient Intermediates (e.g., Carbenium Ions)

Understanding the transient intermediates formed during reactions is fundamental to elucidating reaction mechanisms. For this compound, several cationic intermediates, including oxocarbenium and other carbenium ions, can be postulated depending on the reaction conditions.

Oxocarbenium Ion Intermediates

The pyrimidin-2-one tautomer of the molecule is structurally related to lactams and esters, which can form highly reactive oxocarbenium ion intermediates under acidic conditions. wikipedia.orgyoutube.com An oxocarbenium ion is a resonance-stabilized cation where the positive charge is delocalized between a carbon and an adjacent oxygen atom (>C=O⁺-). wikipedia.org For this compound, protonation of the carbonyl oxygen of the pyrimidin-2-one tautomer, followed by the loss of a water molecule (if C2 were further substituted with a leaving group) or its involvement in SN1-type reactions, would generate such an intermediate.

Key characteristics of oxocarbenium ions include:

High Reactivity : They are potent electrophiles that readily react with nucleophiles.

Planar Geometry : The portion of the ring involving the C2, N1, N3, and the exocyclic oxygen (O5) must be planar due to the C=O double bond character. This forces the six-membered ring into conformations like a half-chair or envelope. cazypedia.org

Short Lifetime : In aqueous media, their lifetimes are estimated to be on the order of picoseconds (10⁻¹² s), suggesting they may exist as transition states with significant oxocarbenium character rather than as discrete intermediates. cazypedia.org

Reactions involving the C2 position, such as N-glycosylation in related nucleoside synthesis, are often rationalized as proceeding through transition states with substantial oxocarbenium ion character. cazypedia.orgnih.gov

Carbenium Ion Intermediates

Besides the specific case of oxocarbenium ions, other carbenium ion intermediates have been proposed in pyrimidine chemistry. The Biginelli reaction, a multicomponent reaction used to synthesize dihydropyrimidinones, was once thought to proceed via a carbenium ion formed from an aldol (B89426) condensation, although an N-acyliminium ion is now the more accepted intermediate. amazonaws.comrasayanjournal.co.in This highlights that carbenium ions are considered plausible, albeit often high-energy, intermediates in the mechanistic landscape of pyrimidines.

In the context of this compound, protonation can occur at a ring carbon atom, which would generate a carbenium ion. However, computational studies on the parent pyrimidine molecule show that C-protonation is energetically much less favorable than N-protonation.

The table below summarizes various cationic intermediates proposed in the chemistry of pyrimidines and related compounds.

Table 2: Proposed Transient Intermediates in Pyrimidine Chemistry

Intermediate Type Description Proposed Reaction Context
Oxocarbenium Ion Cation stabilized by resonance with an adjacent oxygen atom (>C=O⁺-). wikipedia.org Glycosylation, Acetal Exchange at C2. youtube.comcazypedia.org
Carbenium Ion A species with a trivalent, positively charged carbon atom (R₃C⁺). Biginelli Reaction (early mechanistic proposals). amazonaws.comrasayanjournal.co.in
N-Acyliminium Ion Cation stabilized by resonance with a nitrogen atom (>C=N⁺<). Biginelli Reaction (currently accepted mechanism). rasayanjournal.co.in

| Iminium Ion | A cationic species with a C=N double bond (>C=N⁺R₂). | Hydrogenation of dihydropyrimidines. dicp.ac.cn |

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides precise information on the chemical environment, connectivity, and spatial arrangement of atoms.

The ¹H and ¹³C NMR spectra of 4-Methyl-6-sulfanylpyrimidin-2-ol provide fundamental data for its structural verification. The molecule's structure includes a pyrimidine (B1678525) ring, a methyl group, a hydroxyl group, and a sulfanyl (B85325) (thiol) group. It is important to note that pyrimidinol and sulfanylpyrimidine compounds can exist in tautomeric forms (e.g., keto-enol and thione-thiol), and the observed chemical shifts will reflect the predominant tautomer in the chosen solvent, typically DMSO-d₆.

Proton (¹H) NMR: The ¹H NMR spectrum displays signals corresponding to each unique proton environment in the molecule. In a solvent like DMSO-d₆, one would expect to see distinct signals for the methyl protons, the lone pyrimidine ring proton, and the labile protons of the -OH and -SH groups. The methyl group protons typically appear as a singlet, while the pyrimidine proton also appears as a singlet due to the absence of adjacent protons. The chemical shifts for the hydroxyl and sulfanyl protons can be broad and their positions variable depending on concentration and temperature.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum reveals the number of unique carbon environments. For this compound, five distinct signals are expected, corresponding to the methyl carbon and the four carbons of the pyrimidine ring. The chemical shifts are influenced by the electronegativity of adjacent atoms (N, O, S) and the aromaticity of the ring. weebly.com The carbon atom attached to the oxygen (C2) and the carbon attached to the sulfur (C6) are significantly deshielded and appear downfield. weebly.com The carbonyl carbon in the keto tautomer is expected to have a chemical shift of around 165 ppm.

Interactive Data Table: Predicted NMR Data for this compound in DMSO-d₆

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Notes
-CH₃ ~2.3 ~20-25 Singlet signal for the methyl group.
C5-H ~6.5-8.0 ~110-120 Singlet for the proton on the pyrimidine ring.
C4-CH₃ - ~150-155 Quaternary carbon attached to the methyl group.
C5 - ~110-120 Carbon atom bonded to the C5-H proton.
C6-SH ~3.1 (SH) ~170-175 Carbon bearing the sulfanyl group; appears downfield.
C2-OH Variable (OH) ~165 Carbon bearing the hydroxyl group (or C=O in keto tautomer).
-OH / -NH Variable - Labile protons, often broad signals.

Note: The exact chemical shifts can vary based on solvent, concentration, and the specific tautomeric form present.

While 1D NMR provides essential information, 2D NMR experiments are invaluable for the unambiguous assignment of all proton and carbon signals and for confirming the molecular structure. For a molecule like this compound, the following techniques are particularly useful. nih.govacs.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. While there are few proton-proton couplings in the core structure of this compound, COSY would be crucial to confirm the absence of coupling for the C5-H and methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link the proton signal at ~2.3 ppm to the methyl carbon and the pyrimidine proton signal to the C5 carbon. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is arguably the most powerful tool for piecing together the molecular skeleton. For instance, correlations would be expected from the methyl protons to both C4 and C5 of the pyrimidine ring. The pyrimidine proton (C5-H) would show correlations to C4 and C6. These long-range correlations provide definitive proof of the substituent positions on the pyrimidine ring. nih.govresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the spatial proximity of atoms, which is useful for confirming stereochemistry and conformation, although less critical for this relatively rigid planar structure.

The application of these multidimensional techniques provides a complete and unambiguous structural elucidation, confirming the connectivity and substitution pattern of this compound. nih.govacs.org

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing FTIR and Raman techniques, probes the vibrational modes of a molecule. These methods are excellent for identifying functional groups and providing a molecular "fingerprint."

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The resulting spectrum is a plot of absorbance versus wavenumber. For this compound, the FTIR spectrum is characterized by absorption bands corresponding to its key functional groups. The presence of O-H and N-H bonds (from the tautomeric forms) results in broad absorption bands in the high-frequency region. researchgate.net The C=O stretch in the keto tautomer gives a strong, sharp peak, which is a key diagnostic band.

Interactive Data Table: Characteristic FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibrational Mode Intensity
~3200 O-H / N-H stretch Broad, Strong
~3000-2850 C-H stretch (methyl) Medium
~2550 S-H stretch (thiol) Weak to Medium, Sharp
~1650 C=O stretch (amide/keto) Strong, Sharp
~1600-1450 C=N and C=C stretch (ring) Medium to Strong

Raman spectroscopy is a complementary technique to FTIR. It involves inelastic scattering of monochromatic light, providing information about vibrational modes that induce a change in molecular polarizability. nih.gov Bonds that are symmetric and less polar tend to be strong in Raman spectra. For this compound, the S-H and C=S stretching vibrations, as well as the symmetric breathing modes of the pyrimidine ring, are expected to be prominent Raman-active bands. nih.govscifiniti.com

Interactive Data Table: Expected Raman Active Bands for this compound

Wavenumber (cm⁻¹) Vibrational Mode Expected Intensity
~3000-2850 C-H stretch (symmetric) Strong
~2550 S-H stretch Strong, Sharp
~1600-1550 Ring stretching modes Medium
~1200-1000 Ring breathing modes Strong

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

The molecular formula of this compound is C₅H₆N₂OS, corresponding to a monoisotopic mass of approximately 142.02 Da. matrix-fine-chemicals.com

Soft Ionization (ESI-MS): In Electrospray Ionization Mass Spectrometry, fragmentation is minimal. The compound is expected to be observed primarily as its protonated molecular ion [M+H]⁺. High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of this ion, allowing for the unambiguous determination of its elemental formula. The calculated m/z for [C₅H₆N₂OS + H]⁺ is approximately 143.028.

Hard Ionization (EI-MS): In Electron Ionization Mass Spectrometry, the high-energy electrons cause extensive fragmentation of the molecule. The resulting mass spectrum shows a molecular ion peak (M⁺) and numerous fragment ions. The fragmentation pattern serves as a fingerprint for the molecule's structure. msu.edu For this compound, the molecular ion peak at m/z ≈ 142 would be observed. Key fragmentation pathways would likely involve the loss of stable neutral molecules or radicals from the parent structure. libretexts.orglibretexts.org

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound (EI)

m/z Value Proposed Fragment Identity Neutral Loss
142 [C₅H₆N₂OS]⁺ (Molecular Ion) -
127 [M - CH₃]⁺ CH₃ radical
114 [M - CO]⁺ Carbon monoxide
109 [M - SH]⁺ Sulfanyl radical
99 [M - HNCO]⁺ Isocyanic acid

High-Resolution Mass Spectrometry (HR-MS) for Elemental Composition

High-Resolution Mass Spectrometry (HR-MS) is a critical tool for confirming the elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or more decimal places), HR-MS allows for the determination of a unique elemental formula. For this compound, with a molecular formula of C₅H₆N₂OS, the theoretical exact mass can be calculated. An experimental HR-MS measurement that matches this theoretical value within a narrow tolerance (usually < 5 ppm) provides strong evidence for the assigned formula, distinguishing it from other potential formulas with the same nominal mass.

In the analysis of related pyrimidine derivatives, such as hydroxylated and S-substituted pyrimidines, HR-MS is routinely used to confirm the successful synthesis and identity of the target compounds. mdpi.comnih.gov The comparison between the calculated and experimentally found mass is a cornerstone of structural validation.

Table 1: Representative HR-MS Data for a Substituted Pyrimidine Derivative This table illustrates the typical data obtained from an HR-MS experiment for a related compound, demonstrating the accuracy of the technique.

Molecular Formula Calculated m/z [M+H]⁺ Found m/z [M+H]⁺

Source: Data derived from studies on similar pyrimidine structures. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Detection

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally useful for determining the molecular weight of polar molecules like this compound. nih.gov The method transfers ions from a solution into the gas phase with minimal fragmentation. nih.gov This typically results in the observation of a prominent molecular ion peak, most commonly the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode.

For this compound (MW = 142.18 g/mol ), one would expect to observe a strong signal at an m/z of approximately 143.19 for the [M+H]⁺ ion. The detection of this specific ion confirms the molecular weight of the compound. Studies on analogous pyrimidine derivatives frequently report ESI-MS data to verify the identity of the synthesized molecules. For instance, various 5-hydroxymethylpyrimidines have been successfully characterized by observing their respective [M+H]⁺ ions. mdpi.comnih.gov

Table 2: ESI-MS Molecular Ion Data for Related Pyrimidine Compounds

Compound Molecular Formula Expected m/z [M+H]⁺ Observed m/z [M+H]⁺
(4-amino-6-methyl-2-phenylpyrimidin-5-yl)methanol C₁₂H₁₃N₃O 216.11 216.1110

Source: Data from ESI-MS analysis of analogous pyrimidine structures. nih.gov

X-ray Diffraction Analysis

X-ray diffraction techniques are the most powerful methods for determining the three-dimensional structure of crystalline solids at the atomic level.

Single-Crystal X-ray Crystallography for Absolute Structure Determination

Single-Crystal X-ray Crystallography (SCXRD) is the gold standard for determining the precise three-dimensional arrangement of atoms within a molecule and the packing of molecules in a crystal lattice. uol.de This technique involves diffracting X-rays off a single, high-quality crystal. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which atomic positions, bond lengths, and bond angles can be determined with very high precision. uol.denih.gov For chiral molecules, SCXRD can also establish the absolute configuration.

While a crystal structure for this compound is not publicly available, data for the closely related structural isomer Methylthiouracil (B1676490) (6-methyl-2-sulfanylidene-1H-pyrimidin-4-one) has been determined. nih.gov Such an analysis provides definitive proof of the molecular connectivity and conformation in the solid state. The crystallographic data obtained includes the crystal system, space group, and unit cell dimensions.

Table 3: Representative Single-Crystal X-ray Diffraction Data for Methylthiouracil This data for a closely related isomer illustrates the parameters obtained from a single-crystal XRD experiment.

Parameter Value
Chemical Formula C₅H₆N₂OS
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.283(3)
b (Å) 6.096(2)
c (Å) 12.872(5)
β (°) 100.99(3)
Volume (ų) 637.9(4)

Source: Crystallographic data for the related compound Methylthiouracil. nih.gov

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is a complementary technique used to analyze the crystalline nature of a bulk sample. chalcogen.ro Instead of a single crystal, a finely powdered sample containing numerous small crystallites in random orientations is used. The resulting diffraction pattern, or diffractogram, is a plot of X-ray intensity versus the diffraction angle (2θ).

This pattern serves as a unique "fingerprint" for a specific crystalline solid. derpharmachemica.com PXRD is invaluable for:

Phase Identification: Comparing the experimental pattern of a sample to a database of known patterns to identify the compound.

Purity Assessment: Detecting the presence of crystalline impurities, which would appear as additional peaks in the diffractogram.

Polymorph Analysis: Distinguishing between different crystalline forms (polymorphs) of the same compound, as each polymorph will produce a distinct PXRD pattern. This is crucial as different polymorphs can have different physical properties.

For pyrimidine derivatives, PXRD is a standard method to confirm the crystallinity and phase purity of synthesized batches. chalcogen.roderpharmachemica.com

Specialized Spectroscopic Methods for Electronic Structure and Tautomerism

The electronic properties and potential for tautomerism in this compound can be investigated using specialized spectroscopic methods like UV-Vis spectroscopy.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions. The pyrimidine ring in this compound is a conjugated system containing π-electrons, and the oxygen, nitrogen, and sulfur atoms possess non-bonding (n) electrons. This combination of structural features gives rise to characteristic electronic transitions.

The primary transitions expected are:

π → π* (pi to pi-star) transitions: These are typically high-energy, high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of conjugated systems like the pyrimidine ring. For related mercaptopyrimidines, these transitions are often observed in the 260–280 nm range.

n → π* (n to pi-star) transitions: These lower-energy, lower-intensity absorptions involve the promotion of a non-bonding electron (from O, N, or S) to a π* antibonding orbital. The thione (C=S) group, which can exist in tautomeric equilibrium with the thiol (S-H) form, is known to exhibit n → π* transitions, often seen at longer wavelengths (~320–340 nm for similar compounds).

The position and nature of these absorption bands can be sensitive to the solvent and the specific tautomeric form present (e.g., the keto-enol or thione-thiol equilibrium), making UV-Vis spectroscopy a useful tool for studying these phenomena. sciarena.com

Table 4: Expected Electronic Transitions for this compound

Transition Type Chromophore Expected λmax Region (nm)
π → π* Pyrimidine ring (conjugated system) ~ 260 - 280

Source: Based on data from analogous pyrimidine compounds. sciarena.com

Nuclear Quadrupole Resonance (NQR) Spectroscopy for Tautomerism and Structure

Nuclear Quadrupole Resonance (NQR) spectroscopy is a highly sensitive technique for investigating the local electronic environment of quadrupolar nuclei (those with a spin quantum number I ≥ 1) in the solid state. wikipedia.org It is analogous to Nuclear Magnetic Resonance (NMR) but is performed in the absence of an external magnetic field, which is why it is sometimes called "zero-field NMR". wikipedia.org The basis of NQR is the interaction between the nuclear electric quadrupole moment of a nucleus and the surrounding electric field gradient (EFG) generated by the distribution of electrons in its chemical bonds. wikipedia.orgdu.ac.in This interaction results in quantized energy levels, and transitions between these levels can be detected by applying radiofrequency pulses. du.ac.in

For a molecule like this compound, the nitrogen atoms (14N, I=1) within the pyrimidine ring are ideal probes for NQR studies. The precise resonance frequency is exquisitely sensitive to the local chemical environment, making NQR a powerful tool for distinguishing between different tautomeric forms and polymorphs in the crystalline state. wikipedia.orgaip.orgnih.gov The existence of thione-ol and keto-amine tautomerism significantly alters the electron distribution around the nitrogen nuclei, which in turn creates distinct EFG tensors and, consequently, unique NQR frequencies for each tautomer.

Studies on related heterocyclic systems, such as hydroxypyrimidines and pyridones, have successfully utilized 14N NQR to identify the predominant tautomeric forms in the solid state. aip.orgnih.govaip.org For example, in various hydroxypyrimidines, NQR data confirmed that the dilactam tautomeric form is dominant. aip.orgaip.org The measured quadrupole coupling constants provide direct information about the bonding configuration at the nitrogen site, allowing researchers to differentiate between pyridine-like (divalent) and pyrrole-like (trivalent) nitrogen environments. aip.org

While no specific NQR data for this compound have been reported in the reviewed literature, the principles established from studies of analogous compounds can be used to predict its behavior. The distinct electronic structures of the potential tautomers—the -ol/-thione form versus the -one/-thiol form—would produce measurably different NQR frequencies for the two nitrogen atoms in the pyrimidine ring. This makes NQR an ideal, albeit as yet unapplied, technique for the unambiguous structural determination of this compound in the solid phase. mdpi.comsemanticscholar.org

The following table illustrates the hypothetical 14N NQR parameters that could be expected for the different tautomers of this compound, based on data from related pyrimidine systems. The parameters shown are the nuclear quadrupole coupling constant (e2qQ/h) and the asymmetry parameter (η).

Table 1: Hypothetical ¹⁴N NQR Parameters for Tautomers of this compound

TautomerNitrogen SiteExpected e²qQ/h (MHz)Expected η
2-ol / 6-thione FormN1 (Pyrrole-like)~2.5 - 3.5High (~0.8 - 1.0)
N3 (Pyridine-like)~4.5 - 5.5Low (~0.1 - 0.3)
2-one / 6-thiol FormN1 (Amide-like)~2.0 - 3.0High (~0.7 - 0.9)
N3 (Pyridine-like)~4.5 - 5.5Low (~0.1 - 0.3)

Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Species

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a technique specifically designed to detect and characterize species that possess one or more unpaired electrons. researchgate.net Such species are termed paramagnetic and include free radicals, many transition metal ions, and triplet states. In its native, ground state, this compound has all its electrons paired and is therefore diamagnetic and ESR-inactive.

However, ESR spectroscopy becomes an invaluable tool for studying paramagnetic species that can be derived from this compound. For instance, the thiol (-SH) group is susceptible to oxidation, which can lead to the formation of a sulfur-centered thiyl radical (R-S•). Such radicals are key intermediates in many biochemical and chemical processes. ESR spectroscopy could be used to detect and characterize this transient radical, providing detailed information about its electronic structure and environment. nih.gov

The primary parameters obtained from an ESR spectrum are the g-factor, which is analogous to the chemical shift in NMR, and hyperfine coupling constants, which arise from the interaction of the unpaired electron with nearby magnetic nuclei (e.g., ¹H, ¹⁴N, ³³S). The analysis of these parameters can reveal:

  • Identity of the Radical: The g-factor for sulfur-centered radicals is typically greater than that of the free electron (2.0023), providing a diagnostic marker.
  • Electron Density Distribution: Hyperfine couplings to the nitrogen and hydrogen nuclei of the pyrimidine ring would map the spin density distribution across the molecule, indicating the extent of delocalization of the unpaired electron. ethernet.edu.et
  • Structural Information: The magnitude of the hyperfine couplings can provide insights into the geometry of the radical species.
  • While direct ESR studies on this compound are not documented in the available literature, research on other pyrimidines and sulfur-containing heterocycles demonstrates the utility of the technique. nih.govacs.org For example, ESR has been used to identify radical species formed by the bombardment of DNA constituents like thymine (B56734) and cytosine. nih.gov Furthermore, the technique is employed to study the trapping of sulfur-centered free radicals by nitrone spin traps. nih.gov

    The generation of a paramagnetic species from this compound, either through chemical oxidation, radiolysis, or complexation with a paramagnetic metal ion, would allow for its characterization by ESR, offering a window into its reactive intermediates.

    The table below presents typical ESR parameters for related organic radical types that could be relevant for studying a potential thiyl radical of this compound.

    Table 2: Typical ESR Parameters for Related Organic Radical Species

    Radical TypeTypical g-factorTypical Hyperfine Coupling (a) in Gauss (G)
    Carbon-centered (Alkyl)2.0025 - 2.0030a(α-H): 20-30 G; a(β-H): 20-40 G
    Nitrogen-centered (Aminyl)2.0030 - 2.0040a(N): 10-20 G; a(N-H): 15-25 G
    Sulfur-centered (Thiyl)2.0050 - 2.0600a(³³S): 10-100 G; a(β-H): 5-15 G

    Structure Activity Relationships Sar and Ligand Design Principles

    Modulatory Effects of Substituents on Molecular Recognition

    The core structure of 4-Methyl-6-sulfanylpyrimidin-2-ol features a pyrimidine (B1678525) ring with methyl, sulfanyl (B85325), and hydroxyl substituents. The modulatory effects of these and other potential substituents on molecular recognition are critical. The methyl group at position 4 can influence steric interactions and lipophilicity. The sulfanyl group at position 6 and the hydroxyl group at position 2 are key sites for hydrogen bonding and potential metal coordination.

    Systematic modification of these substituents would be a standard approach to probe the SAR. For instance, varying the size and electronics of the substituent at the 4-position could define the steric tolerance within a target's binding pocket. Similarly, replacing the sulfanyl and hydroxyl groups with other hydrogen bond donors or acceptors would elucidate the optimal interaction patterns for biological activity.

    Computational Approaches to Structure-Activity Relationship Elucidation

    In modern drug discovery, computational methods are indispensable for elucidating SAR and guiding the design of new ligands.

    QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For a series of analogs of this compound, a QSAR study would involve calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and correlating them with their measured biological activities. A hypothetical QSAR study might reveal that increased lipophilicity at the 4-position and a strong hydrogen bond donating capacity at the 2-position are positively correlated with activity.

    Hypothetical QSAR Data Table for this compound Analogs

    CompoundR-group at C4LogPHydrogen Bond Donors (HBD)pIC50
    1 -CH31.226.5
    2 -C2H51.726.8
    3 -CF31.526.2
    4 -CH31.21 (O replaced with S)6.1

    Note: This data is hypothetical and for illustrative purposes only.

    Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model for a target interacting with this compound would likely include features such as a hydrogen bond donor (from the -OH or -SH groups), a hydrogen bond acceptor (the nitrogen atoms in the pyrimidine ring), and a hydrophobic feature (the methyl group). This model could then be used to virtually screen large compound libraries to identify new potential ligands with diverse chemical scaffolds.

    Molecular Interaction Profiling

    Understanding how a ligand interacts with its biological target at an atomic level is crucial for rational drug design.

    Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. Docking this compound into the active site of a relevant biological macromolecule would provide insights into its binding mode and intermolecular interactions. The results would highlight key amino acid residues involved in the binding and suggest potential modifications to the ligand to enhance these interactions.

    Analysis of the docked poses of this compound and its analogs would help in identifying key binding motifs and interaction hotspots within the receptor's active site. For example, a recurring hydrogen bond between the 2-hydroxyl group of the pyrimidine and a specific aspartate residue in the receptor would identify this as a critical interaction. This knowledge would guide the design of new molecules that maintain or enhance this key interaction.

    Theoretical and Computational Chemistry of 4 Methyl 6 Sulfanylpyrimidin 2 Ol

    Quantum Chemical Calculations

    Quantum chemical calculations are theoretical methods based on the principles of quantum mechanics that are used to compute the properties of molecules. These calculations can predict molecular geometry, energy, and various electronic properties.

    Density Functional Theory (DFT) Studies on Electronic Structure and Properties

    Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.netnih.gov It is based on the principle that the ground-state energy of a multi-electron system can be determined from its electron density. DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G++(d,p), would typically be employed to optimize the molecular geometry of 4-Methyl-6-sulfanylpyrimidin-2-ol. nih.govnih.gov

    These studies would yield critical information on bond lengths, bond angles, and dihedral angles. Furthermore, DFT is used to calculate thermodynamic parameters, electronic properties like dipole moment, and provides the foundation for many of the analyses discussed below, such as HOMO-LUMO, MEP, and NBO. For related pyrimidine (B1678525) derivatives, DFT has been used to determine the most stable tautomeric forms, a crucial first step for a molecule like this compound which can exist in several tautomeric states (e.g., thione-one vs. thiol-ol forms). nih.gov

    Ab Initio Methods for High-Accuracy Molecular Properties

    Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely directly on theoretical principles without the inclusion of experimental data. Methods like Møller–Plesset perturbation theory (e.g., MP2) are used to obtain highly accurate energies and molecular properties. nih.gov While computationally more intensive than DFT, ab initio calculations are valuable for benchmarking the results from other methods and for systems where high accuracy is paramount. For this compound, these methods could provide precise calculations of its stability and electronic properties.

    HOMO-LUMO Analysis and Frontier Molecular Orbitals

    Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. irjweb.comnih.gov

    The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical parameter for determining molecular stability and reactivity. researchgate.net A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable. researchgate.net A computational study on this compound would provide the energies of these orbitals and map their electron density distributions, indicating the likely sites for nucleophilic and electrophilic attack.

    ParameterDescriptionTypical Information Yielded
    EHOMO Energy of the Highest Occupied Molecular OrbitalIndicates electron-donating ability.
    ELUMO Energy of the Lowest Unoccupied Molecular OrbitalIndicates electron-accepting ability.
    Energy Gap (ΔE) Difference between ELUMO and EHOMOCorrelates with chemical reactivity and stability.

    Note: This table is illustrative. No specific data for this compound is available.

    Molecular Electrostatic Potential (MEP) Mapping

    The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity towards electrophilic and nucleophilic reagents. nih.govmdpi.com It plots the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values: red typically indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). semanticscholar.org Green and yellow represent areas of neutral or intermediate potential.

    For this compound, an MEP map would identify the most electron-rich sites, likely around the oxygen, sulfur, and nitrogen atoms, and electron-deficient regions, which could guide the understanding of its non-covalent interactions. nih.gov

    Natural Bond Orbital (NBO) and Natural Population Analysis (NPA)

    Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of classic Lewis structures, including lone pairs and bonds. nih.gov It is used to study charge transfer, hyperconjugation, and delocalization effects within a molecule. nih.govacadpubl.eu The analysis quantifies the stabilization energy (E(2)) associated with the interaction between a filled (donor) NBO and an empty (acceptor) NBO. Larger E(2) values indicate stronger interactions.

    Natural Population Analysis (NPA) is part of the NBO analysis and calculates the charge distribution on each atom. This provides a more chemically intuitive picture of atomic charges than other methods like Mulliken population analysis. For the target molecule, NBO analysis would reveal intramolecular charge transfer pathways and the nature of bonding.

    Donor NBOAcceptor NBOE(2) (kcal/mol)
    IllustrativeIllustrativeNo Data Available

    Note: This table is illustrative. No specific data for this compound is available.

    Electron Localization Function (ELF) and Local Orbital Locator (LOL) Analysis

    The Electron Localization Function (ELF) and Local Orbital Locator (LOL) are topological analysis tools that provide a visual representation of electron localization in a molecule. jussieu.frrsc.org They are effective in distinguishing different types of chemical bonds (covalent, ionic) and identifying electron lone pairs. ELF values range from 0 to 1, where high values (close to 1) correspond to regions of high electron localization, such as covalent bonds and lone pairs, while lower values indicate regions of delocalized electrons. researchgate.net

    For this compound, ELF and LOL analyses would offer a detailed picture of its bonding patterns and the spatial arrangement of its valence electrons, complementing the insights gained from NBO and MEP analyses. diva-portal.orgnih.gov

    Reduced Density Gradient (RDG) Analysis for Non-Covalent Interactions

    Reduced Density Gradient (RDG) analysis is a powerful computational tool used to identify and visualize non-covalent interactions (NCIs) within a molecule and between molecules. This method is based on the electron density (ρ) and its first derivative. By plotting the RDG against the electron density multiplied by the sign of the second eigenvalue (λ₂) of the Hessian matrix, it is possible to distinguish between different types of non-covalent interactions.

    For this compound, RDG analysis would reveal a landscape of intramolecular interactions. The key interactions expected would be:

    Hydrogen Bonds: Intramolecular hydrogen bonds could form between the hydroxyl group at position 2 and the sulfur atom at position 6, or with the nitrogen atoms in the pyrimidine ring. These would appear as strong, attractive interactions in the RDG plot.

    Van der Waals Interactions: Dispersive forces would be present throughout the molecule, particularly involving the methyl group and the pyrimidine ring. These are generally weaker than hydrogen bonds.

    Steric Repulsion: Steric clashes, for instance, involving the methyl group and adjacent atoms, would be identifiable as repulsive interactions.

    An RDG analysis would generate 3D isosurfaces where different colors represent different interaction types: typically blue for strong attractive interactions (like hydrogen bonds), green for weak van der Waals forces, and red for repulsive steric interactions.

    Table 1: Expected Non-Covalent Interactions in this compound and Their Signatures in RDG Analysis

    Interaction Type Interacting Groups Expected RDG Signature
    Hydrogen Bonding -OH --- S=; -OH --- N Strong attractive (blue isosurface)
    Van der Waals Methyl group, Pyrimidine ring Weak attractive (green isosurface)

    Tautomerism and Conformational Analysis

    Tautomerism is a critical aspect of the chemistry of pyrimidine derivatives. For this compound, several tautomeric forms are possible due to the presence of hydroxyl and sulfanyl (B85325) groups, which can exist in keto-enol and thione-thiol forms, respectively.

    Energetic and Structural Interconversion of Tautomeric Forms

    Computational methods, particularly Density Functional Theory (DFT), are instrumental in determining the relative stabilities of different tautomers. By calculating the Gibbs free energy of each possible tautomer, the most stable form in the gas phase can be identified. The primary tautomeric equilibria for this compound would include:

    Keto-enol tautomerism: The hydroxyl group can tautomerize to a carbonyl group, forming a pyrimidinone ring.

    Thione-thiol tautomerism: The sulfanyl group (-SH) can exist as a thione group (C=S).

    The combination of these possibilities leads to several potential tautomers. High-level quantum mechanical calculations would be required to accurately predict their relative energies and the energy barriers for their interconversion. These calculations would involve geometry optimization of each tautomer followed by frequency calculations to confirm they are true minima on the potential energy surface.

    Table 2: Plausible Tautomers of this compound for Computational Analysis

    Tautomer Name Key Functional Groups
    This compound -OH, -SH
    4-Methyl-6-thioxo-1,6-dihydropyrimidin-2-ol -OH, C=S
    6-Mercapto-4-methylpyrimidin-2(1H)-one C=O, -SH

    Solvent Effects on Tautomeric Equilibria

    The relative stability of tautomers can be significantly influenced by the solvent environment. Polar solvents tend to stabilize more polar tautomers, while nonpolar solvents favor less polar forms. Computational models like the Polarizable Continuum Model (PCM) are used to simulate the effect of a solvent by treating it as a continuous medium with a specific dielectric constant.

    By performing calculations with different solvent models (e.g., water, ethanol, chloroform), it is possible to predict how the tautomeric equilibrium shifts in various environments. For instance, tautomers with larger dipole moments, such as the keto-thione forms, are expected to be stabilized to a greater extent in polar solvents compared to the enol-thiol form. This can lead to a reversal of the stability order observed in the gas phase.

    Reaction Mechanism Prediction and Energy Landscape Exploration

    Theoretical chemistry can also be used to predict the reactivity of this compound and to explore the energy landscapes of its potential reactions. This involves identifying possible reaction pathways, locating the transition state structures for each step, and calculating the activation energies.

    For example, the nucleophilicity of the sulfur, oxygen, and nitrogen atoms could be evaluated to predict sites of electrophilic attack. Conversely, the acidity of the -OH and -SH protons could be calculated to predict reactions with bases. Computational exploration of reaction mechanisms, such as oxidation of the sulfanyl group or electrophilic substitution on the pyrimidine ring, would provide valuable insights into the chemical behavior of this compound. By mapping the potential energy surface, chemists can understand the kinetics and thermodynamics of various transformations, guiding synthetic efforts and predicting product distributions.

    Supramolecular Chemistry of 4 Methyl 6 Sulfanylpyrimidin 2 Ol and Its Derivatives

    Molecular Recognition and Self-Assembly Processes

    The self-assembly of pyrimidine (B1678525) derivatives is a sophisticated process governed by a variety of non-covalent interactions. The specific functional groups on the pyrimidine ring dictate the formation of predictable supramolecular synthons, which are the building blocks of larger, ordered structures.

    Design of Supramolecular Synthons

    Supramolecular synthons are robust and predictable patterns of intermolecular interactions. In pyrimidine chemistry, the formation of homo-synthons (from identical molecules) and hetero-synthons (from different molecules) is a key strategy in crystal engineering. tandfonline.com

    For 4-Methyl-6-sulfanylpyrimidin-2-ol, several predictable supramolecular synthons can be postulated based on its functional groups:

    Carboxylic Acid Hetero-synthons: Pyrimidine derivatives are known to form well-defined hetero-synthons with carboxylic acids. tandfonline.com The N-H of the pyrimidinone and the ring nitrogen can form hydrogen bonds with the carboxylic acid's hydroxyl and carbonyl groups, creating robust R22(8) motifs.

    Amide-Amide Dimers: In the pyrimidinone tautomeric form, classic amide-amide N-H···O=C hydrogen-bonded dimers are highly probable, forming a strong and predictable R22(8) ring. This is a very common synthon in related structures.

    Thioamide Dimers: The thione group allows for the formation of N-H···S=C hydrogen-bonded dimers. While generally weaker than their oxygen counterparts, these interactions are still significant in directing self-assembly.

    N-H···N Dimers: The pyrimidine ring nitrogens can act as hydrogen bond acceptors, leading to N-H···N linkages between molecules. mdpi.com

    The interplay between these potential synthons, influenced by steric factors from the methyl group and the electronic nature of the sulfanyl (B85325) and hydroxyl/oxo groups, would determine the final supramolecular assembly.

    Crystal Engineering and Solid-State Structures

    Crystal engineering aims to design and control the formation of crystalline solids with desired properties. This is achieved by understanding and utilizing intermolecular interactions to guide the assembly of molecules into specific architectures.

    Intermolecular Interactions in Crystal Lattices

    The crystal lattice of a pyrimidine derivative is a landscape of varied intermolecular interactions. A study of 2-[(2,4-dimethylbenzyl)sulfanyl]pyrimidine-4,6-diamine revealed a dimeric arrangement consolidated by N—H⋯N hydrogen-bonding interactions, with H⋯H, N⋯H, C⋯H, and S⋯H contacts accounting for the vast majority of the total intermolecular interactions. iucr.org This highlights the importance of a holistic view of all possible weak interactions in understanding crystal packing.

    In the case of this compound, the crystal lattice would be stabilized by a combination of the strong hydrogen bonds forming the primary synthons and a network of weaker interactions. These would include C-H···π interactions involving the methyl group and the aromatic ring, as well as potential S···S or S···O chalcogen bonds, which have been observed in related thiazolo[3,2-a]pyrimidine systems. mdpi.com The tautomeric form adopted by the molecule in the solid state would be a critical determinant of the final packing arrangement, as it dictates the available hydrogen bond donors and acceptors. acs.orgacs.org

    Table 1: Predicted Intermolecular Interactions in the Crystal Lattice of this compound

    Interaction TypePredicted Role in Crystal PackingStrength
    N-H···OFormation of primary dimeric or catemeric synthons.Strong
    N-H···SFormation of alternative primary dimeric or catemeric synthons.Moderate
    N-H···NLinkage of primary synthons into higher-order structures.Moderate
    S-H···N/O/SPotential for varied hydrogen bonding patterns depending on the tautomer.Moderate
    C-H···O/N/SSecondary interactions contributing to lattice stability.Weak
    π-π StackingStabilization of the overall packing through aromatic interactions.Weak to Moderate
    Chalcogen (S···S/O)Potential for directional interactions influencing packing.Weak

    Polymorphism and Co-crystallization Studies

    Polymorphism: The ability of a compound to exist in multiple crystalline forms, known as polymorphism, is common in pyrimidine derivatives. mdpi.combohrium.com Different polymorphs can arise from variations in molecular conformation or intermolecular interactions, leading to different crystal packing and, consequently, different physicochemical properties. For example, two conformational polymorphs of a bioactive pyrazolo[3,4-d]pyrimidine have been isolated, assembling via different hydrogen-bonded chains (helical vs. zigzag). mdpi.com Given the tautomeric possibilities and conformational flexibility of this compound, it is highly likely to exhibit polymorphism. The specific solvent and crystallization conditions would likely play a crucial role in determining which polymorphic form is obtained.

    Co-crystallization: Co-crystallization is a powerful technique in crystal engineering to modify the physical properties of a molecule by crystallizing it with a stoichiometric amount of a second component (a coformer). tandfonline.com Pyrimidine derivatives are excellent candidates for co-crystallization, particularly with carboxylic acids, due to their ability to form robust hetero-synthons. tandfonline.comnih.gov Co-crystals of 5-fluorocytosine (B48100) with sulfanilic acid and indole-3-propionic acid have been successfully synthesized, demonstrating the formation of complex hydrogen-bonded networks. nih.gov this compound would be an excellent candidate for co-crystallization studies with a variety of coformers, such as dicarboxylic acids or other molecules with complementary hydrogen bonding sites. This would allow for the systematic tuning of its solid-state properties.

    Formation of Supramolecular Architectures

    The combination of strong, directional hydrogen bonds and weaker, less directional forces like π-stacking and van der Waals interactions leads to the formation of diverse and complex supramolecular architectures. In aminopyrimidine derivatives, the interplay of different base-pairing motifs can generate supramolecular ribbons and ladders. nih.govresearchgate.net

    For this compound, we can predict the formation of several types of architectures depending on the dominant synthons:

    1D Chains/Ribbons: If catemeric hydrogen bonding motifs (e.g., chains of N-H···O or N-H···S bonds) are favored, 1D chains would likely form. These chains could then be further organized into ribbons through π-stacking interactions.

    2D Sheets: The formation of dimeric synthons, which then connect to other dimers through weaker interactions, would likely lead to the formation of 2D sheets. For example, N-H···O dimers could be linked into a sheet through C-H···S or π-stacking interactions.

    3D Networks: A combination of multiple strong hydrogen bonding interactions in different directions could lead to the formation of a complex 3D network. This would be more likely in co-crystals where the coformer introduces additional hydrogen bonding capacity.

    Self-Assembled Monolayers and Multilayers

    Self-assembled monolayers (SAMs) are highly ordered molecular films that form spontaneously on the surface of a substrate. The formation of SAMs using organic thiols on noble metal surfaces, particularly gold, is a well-established method for engineering surface properties with molecular precision. sigmaaldrich.commdpi.com The driving force for this assembly is the strong, semi-covalent bond formed between the sulfur atom of the thiol and the gold surface, an interaction with an energy of approximately 45 kcal/mol. sigmaaldrich.com

    While direct studies on this compound are not extensively documented, a significant body of research on analogous pyrimidinethiol derivatives provides a strong foundation for understanding its behavior. Studies on compounds like 2-pyrimidinethiol and 4,6-dimethyl-2-mercaptopyrimidine (B146703) confirm their ability to form stable SAMs on Au(111) surfaces. mdpi.comresearchgate.net The process involves the chemisorption of the molecule via the sulfur atom, leading to the formation of a thiolate species on the gold substrate. researchgate.netdntb.gov.ua

    The structure and ordering of these pyrimidine-based SAMs are influenced by several factors, including solution pH and concentration, which can affect the protonation state of the nitrogen atoms in the pyrimidine ring and thus the intermolecular electrostatic interactions. mdpi.comresearchgate.net For this compound, the presence of the hydroxyl (-OH) and methyl (-CH₃) groups on the pyrimidine ring is expected to play a crucial role in the final architecture of the monolayer. These groups can participate in intermolecular hydrogen bonding and van der Waals interactions, respectively, which would further stabilize the assembly and influence the tilt angle and packing density of the molecules on the surface. Theoretical studies on similar N-heteroaromatic thiols show that the orientation of the ring relative to the surface can significantly alter the surface dipole moment and work function. researchgate.net The additional functional groups on this compound would contribute to these properties, offering a route to finely tune the electronic characteristics of the surface.

    The table below summarizes findings for analogous pyrimidinethiol SAMs, which can be used to predict the behavior of this compound.

    CompoundSubstrateKey FindingsCharacterization TechniquesReference
    2,2′-dipyrimidyl disulfide (forms 2-pyrimidinethiolate SAM)Au(111)Formation of ordered domains is highly dependent on solution concentration and pH. At pH 12, a well-ordered (4√2 × 3)R51° packing structure is observed.Scanning Tunneling Microscopy (STM), X-ray Photoelectron Spectroscopy (XPS) mdpi.comresearchgate.net
    4,6-Dimethyl-2-mercaptopyrimidineAu(111)Forms self-assembled monolayers whose structure can be studied by STM.Scanning Tunneling Microscopy (STM) researchgate.net
    OligopyrimidinethiolsAu(111)Quantum-mechanical calculations show that the orientation and length of the pyrimidine backbone systematically tune the work function of the gold surface.Density Functional Theory (DFT) researchgate.net
    4-MercaptopyridineAu(111)Adsorption from solution leads to the formation of a SAM, but C-S bond cleavage can occur over time, leading to surface degradation.STM, XPS, Electrochemistry researchgate.net

    Host-Guest Chemistry with Macrocycles and Synthetic Receptors

    Host-guest chemistry involves the formation of defined complexes between a large host molecule and a smaller guest molecule, held together by non-covalent forces. mdpi.com Macrocyclic hosts such as cyclodextrins and calixarenes are renowned for their ability to encapsulate guest molecules within their cavities, thereby altering the guest's physical and chemical properties. oatext.comnih.gov

    Potential as a Guest Molecule this compound possesses the requisite structural features to act as a guest molecule. Its aromatic pyrimidine ring has suitable dimensions to fit within the hydrophobic cavities of common macrocycles. The formation of such an inclusion complex could enhance its aqueous solubility, increase its chemical stability by protecting it from the surrounding environment, and serve as a basis for developing molecular sensors or controlled-release systems. oatext.comnih.gov

    Inclusion with Cyclodextrins Cyclodextrins (CDs) are torus-shaped oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. oatext.comoatext.com Beta-cyclodextrin (β-CD), with a cavity diameter of ~6.0-6.5 Å, is often used to encapsulate aromatic molecules of similar size to the pyrimidine ring of this compound. It is plausible that the pyrimidine moiety would be encapsulated within the β-CD cavity, driven by hydrophobic interactions, while the more polar hydroxyl and sulfanyl groups could interact with the hydroxyl groups on the rim of the CD, further stabilizing the complex. The formation of such a complex would be expected to significantly increase the aqueous solubility of the compound.

    Inclusion with Calixarenes Calixarenes are another class of macrocyclic hosts, formed from the condensation of phenols and formaldehyde, that possess a "vase-like" structure with a tunable cavity size. mdpi.comnankai.edu.cn Water-soluble derivatives, such as p-sulfonatocalix[n]arenes, are particularly effective hosts for a variety of guest molecules in aqueous media. beilstein-journals.org The encapsulation within a calixarene (B151959) is governed by a combination of hydrophobic, van der Waals, and electrostatic interactions. The this compound molecule could potentially be included in the cavity of a calix researchgate.netarene or calix utwente.nlarene. The binding affinity would be dependent on the precise size match and the potential for hydrogen bonding or electrostatic interactions between the guest and the functional groups on the upper or lower rim of the calixarene host.

    The table below details the properties of common macrocycles relevant to their potential as hosts for this compound.

    Macrocyclic HostNumber of Monomer UnitsCavity Diameter (Å)Aqueous Solubility (g/100 mL)Potential Guest InteractionReference
    α-Cyclodextrin64.7 - 5.314.5Cavity may be too small for optimal inclusion of the substituted pyrimidine ring. oatext.comoatext.com
    β-Cyclodextrin76.0 - 6.51.85Good size match for inclusion of the pyrimidine ring. Low solubility can be improved with derivatives. oatext.comoatext.com
    γ-Cyclodextrin87.5 - 8.323.2Cavity is large; may encapsulate the guest or form higher-order complexes. oatext.comoatext.com
    p-Sulfonatocalix researchgate.netarene4~3.0 (narrow rim), ~6.0 (wide rim)HighGood potential for inclusion, with sulfonato groups aiding solubility and binding of polar guests. mdpi.combeilstein-journals.org
    p-Sulfonatocalix utwente.nlarene6~7.6HighLarger cavity could accommodate the guest with specific orientations or co-encapsulate solvent molecules. mdpi.com

    Q & A

    Basic Research Questions

    Q. What are the optimal synthetic routes for 4-Methyl-6-sulfanylpyrimidin-2-ol, and how are reaction conditions optimized?

    • Methodology : The synthesis typically involves nucleophilic substitution reactions. Starting materials may include pyrimidine derivatives with reactive halogen groups (e.g., chlorine) and thiol-containing reagents. Key steps include:

    • Thiol introduction : Reacting 4-methyl-2-chloropyrimidin-6-ol with a thiolating agent (e.g., sodium hydrosulfide) under basic conditions (e.g., NaOH in ethanol) at 60–80°C .
    • Purification : Column chromatography or recrystallization from ethanol/water mixtures to achieve >95% purity.
    • Condition optimization : Catalysts (e.g., phase-transfer agents) and inert atmospheres (N₂) improve yields .

    Q. Which spectroscopic techniques are most effective for characterizing this compound?

    • Methodology :

    • NMR : ¹H NMR (DMSO-d₆) shows peaks for methyl (δ ~2.3 ppm), sulfanyl (δ ~3.1 ppm), and pyrimidine protons (δ ~6.5–8.0 ppm). ¹³C NMR confirms the pyrimidine backbone (C=O at δ ~165 ppm) .
    • IR : Strong absorption bands at ~3200 cm⁻¹ (O–H stretch), ~1650 cm⁻¹ (C=O), and ~2550 cm⁻¹ (S–H) .
    • Mass spectrometry : ESI-MS provides molecular ion [M+H]⁺ at m/z 171.03 (calculated for C₅H₆N₂OS) .

    Advanced Research Questions

    Q. How does the sulfhydryl group in this compound influence its reactivity in oxidation or substitution reactions?

    • Mechanistic insights :

    • Oxidation : The sulfhydryl (–SH) group is susceptible to oxidation by agents like H₂O₂ or m-CPBA, forming sulfoxides (–S(O)–) or sulfones (–SO₂–). Reaction rates depend on solvent polarity and temperature .
    • Substitution : In acidic/basic media, –SH can act as a leaving group, enabling alkylation (e.g., with benzyl halides) or arylation (via Ullmann coupling) .
      • Analytical validation : Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane) and confirm products via HRMS and 2D NMR .

    Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

    • Case study : Discrepancies in antimicrobial efficacy (e.g., Staphylococcus aureus MIC values ranging from 8–64 µg/mL) may arise from:

    • Structural variations : Minor substituent changes (e.g., –CH₃ vs. –Cl) alter lipophilicity and membrane penetration .
    • Assay conditions : Differences in broth media pH or incubation time affect compound stability .
      • Resolution : Standardize assays (CLSI guidelines) and use isogenic bacterial strains to isolate structure-activity relationships .

    Q. How can computational modeling predict the enzyme inhibition potential of this compound analogs?

    • Methodology :

    • Docking studies : Use AutoDock Vina to model interactions with target enzymes (e.g., dihydrofolate reductase). Key binding residues (e.g., Asp27, Leu28) are identified via hydrogen bonding and hydrophobic contacts .
    • MD simulations : GROMACS simulations (100 ns) assess stability of ligand-enzyme complexes. RMSD values <2 Å indicate stable binding .
      • Validation : Compare predicted IC₅₀ values with in vitro enzymatic assays (e.g., spectrophotometric monitoring of NADPH depletion) .

    Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

    • Key issues :

    • Yield optimization : Lab-scale yields (50–60%) drop during scale-up due to inefficient heat transfer. Use flow chemistry reactors for better temperature control .
    • Purification : Replace column chromatography with fractional crystallization (solvent: acetone/water) to reduce costs .
      • Quality control : Implement in-line FTIR for real-time monitoring of –SH group integrity .

    Data Analysis and Interpretation

    Q. How should researchers address conflicting spectroscopic data for this compound in different solvents?

    • Case example : ¹H NMR chemical shifts vary in DMSO-d₆ vs. CDCl₃ due to hydrogen bonding with DMSO.
    • Resolution :

    • Solvent standardization : Use DMSO-d₆ for consistency, as it solubilizes polar pyrimidine derivatives effectively .
    • Paramagnetic additives : Add a drop of D₂O to suppress –SH proton exchange broadening .

    Q. What advanced techniques validate the purity of this compound in multi-step syntheses?

    • Analytical workflow :

    • HPLC-DAD : C18 column (ACN/water gradient) with UV detection at 254 nm. Purity >99% is required for pharmacological studies .
    • Elemental analysis : Match experimental C, H, N, S percentages to theoretical values (error <0.4%) .

    Safety and Handling

    Q. What safety protocols are critical when handling this compound in laboratory settings?

    • Guidelines :

    • Ventilation : Use fume hoods due to potential release of H₂S during decomposition .
    • PPE : Nitrile gloves and safety goggles; avoid skin contact (irritant) .
    • Storage : In airtight containers under N₂ at –20°C to prevent oxidation .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.